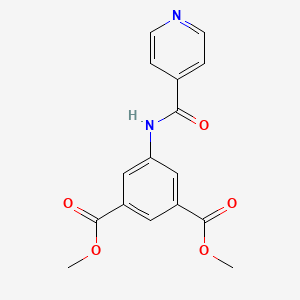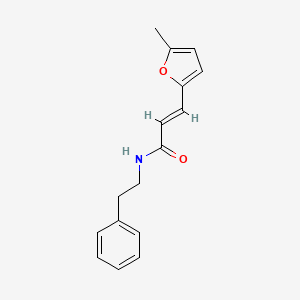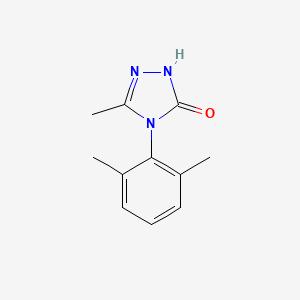![molecular formula C14H18N4O4S B5714878 N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5714878.png)
N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide, also known as Elesclomol, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It is a redox-active compound that induces oxidative stress in tumor cells, leading to their selective death.
Mecanismo De Acción
The mechanism of action of N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide involves the induction of oxidative stress in tumor cells. N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide binds to copper ions in the cell, leading to the production of ROS. The ROS then cause damage to cellular components, leading to cell death. This mechanism of action is selective for tumor cells, as they have higher levels of ROS than normal cells.
Biochemical and Physiological Effects:
N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in tumor cells, as well as inhibit angiogenesis (the formation of new blood vessels). N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide has also been shown to increase the sensitivity of tumor cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide is its selectivity for tumor cells. This makes it a promising candidate for cancer treatment. However, N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide has some limitations for lab experiments. It is a redox-active compound, which can make it difficult to work with in the lab. Additionally, it has a short half-life in vivo, which can limit its effectiveness.
Direcciones Futuras
There are several future directions for the study of N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide. One area of research is the development of new synthesis methods to improve the yield and purity of N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide. Another area of research is the investigation of its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the development of new formulations of N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide to improve its pharmacokinetic properties is an area of active research.
Métodos De Síntesis
The synthesis of N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 2-(4-morpholinyl)ethylamine and carbon disulfide in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide. This synthesis method has been optimized to produce high yields of N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide with good purity.
Aplicaciones Científicas De Investigación
N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to selectively induce oxidative stress in tumor cells, leading to their death. This selectivity is due to the fact that tumor cells have higher levels of reactive oxygen species (ROS) than normal cells, making them more susceptible to oxidative stress. N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide has been shown to be effective against a variety of tumor types, including melanoma, ovarian, and prostate cancer.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethylcarbamothioyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c19-13(11-2-1-3-12(10-11)18(20)21)16-14(23)15-4-5-17-6-8-22-9-7-17/h1-3,10H,4-9H2,(H2,15,16,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOQUZZIKJUFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-ylethylcarbamothioyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)



![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)

![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)